molecular formula C25H16N2O2 B14496583 7-(m-Nitrostyryl)benz(c)acridine CAS No. 63021-48-7

7-(m-Nitrostyryl)benz(c)acridine

Cat. No.: B14496583
CAS No.: 63021-48-7
M. Wt: 376.4 g/mol
InChI Key: RBLVFEJSTFGAAX-OWBHPGMISA-N
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Description

7-(m-Nitrostyryl)benz©acridine is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antibacterial and anticancer agents . This compound features a nitrostyryl group attached to the benz©acridine core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(m-Nitrostyryl)benz©acridine typically involves the condensation of benz©acridine with a nitrostyryl derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the condensation reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 7-(m-Nitrostyryl)benz©acridine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-(m-Nitrostyryl)benz©acridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-(m-Nitrostyryl)benz©acridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(m-Nitrostyryl)benz©acridine involves its interaction with biological macromolecules. It is known to intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of enzymes involved in DNA replication and repair. This intercalation can lead to cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(m-Nitrostyryl)benz©acridine is unique due to its nitrostyryl group, which enhances its biological activity and specificity compared to other acridine derivatives. This structural modification allows for more targeted interactions with biological molecules, making it a promising candidate for further research in medicinal chemistry .

Properties

CAS No.

63021-48-7

Molecular Formula

C25H16N2O2

Molecular Weight

376.4 g/mol

IUPAC Name

7-[(Z)-2-(3-nitrophenyl)ethenyl]benzo[c]acridine

InChI

InChI=1S/C25H16N2O2/c28-27(29)19-8-5-6-17(16-19)12-14-21-22-10-3-4-11-24(22)26-25-20-9-2-1-7-18(20)13-15-23(21)25/h1-16H/b14-12-

InChI Key

RBLVFEJSTFGAAX-OWBHPGMISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)/C=C\C5=CC(=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C=CC5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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